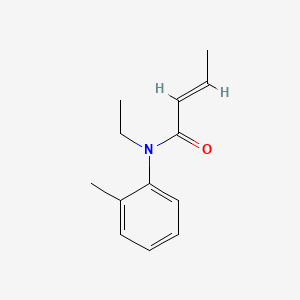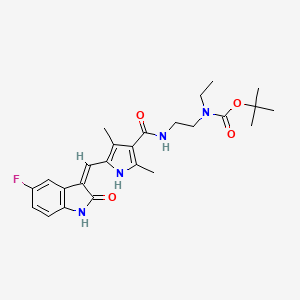
rac-1,2-Dilinolenoyl-3-chloropropanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-1,2-Dilinolenoyl-3-chloropropanediol: is a chemical compound known for its unique structure and properties. It is an ester derived from 9,12,15-octadecatrienoic acid (linolenic acid) and 3-chloro-1,2-propanediol. This compound is often used in biochemical research and has applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-1,2-Dilinolenoyl-3-chloropropanediol typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: rac-1,2-Dilinolenoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom in the molecule can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed.
Major Products:
Oxidation: Epoxides or hydroxy derivatives.
Reduction: Alcohols.
Substitution: Hydroxy or amino derivatives.
科学的研究の応用
rac-1,2-Dilinolenoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a model compound in lipid research.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of rac-1,2-Dilinolenoyl-3-chloropropanediol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It may also act as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive metabolites.
類似化合物との比較
rac-1,2-Dilinoleoyl-3-chloropropanediol: Similar structure but derived from linoleic acid.
rac-1,2-Dioleoyl-3-chloropropanediol: Derived from oleic acid.
rac-1,2-Dipalmitoyl-3-chloropropanediol: Derived from palmitic acid.
Uniqueness: rac-1,2-Dilinolenoyl-3-chloropropanediol is unique due to its polyunsaturated fatty acid chains, which confer distinct chemical and biological properties. Its high degree of unsaturation makes it more reactive and biologically active compared to its saturated or monounsaturated counterparts.
特性
IUPAC Name |
(3Z,6Z,9Z,29Z,32Z,35Z)-20-(chloromethyl)-19,19-dihydroxyoctatriaconta-3,6,9,29,32,35-hexaene-18,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,36,43-44H,3-4,9-10,15-16,21-35H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKAGDKIGSDWSZ-YTWBPVBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCC=CCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B1146885.png)




